molecular formula C18H21N3O2 B2483842 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide CAS No. 2034607-91-3

3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide

Cat. No.: B2483842
CAS No.: 2034607-91-3
M. Wt: 311.385
InChI Key: LDGMLZWXQTWTFJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position and a quinolin-8-yl carboxamide moiety at the 1-position. This structure combines a bicyclic aromatic system (quinoline) with a conformationally constrained cyclopropylmethoxy group, which may enhance target binding specificity and metabolic stability.

The synthesis of such compounds likely involves palladium-catalyzed C–H functionalization strategies to install directing groups or aryl substituents, as described in . These methods enable efficient construction of complex heterocyclic systems critical for biological activity .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-quinolin-8-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(21-10-8-15(11-21)23-12-13-6-7-13)20-16-5-1-3-14-4-2-9-19-17(14)16/h1-5,9,13,15H,6-8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGMLZWXQTWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate reagent, such as a halogenating agent, to form cyclopropylmethoxy halide.

    Coupling with Quinoline Derivative: The cyclopropylmethoxy halide is then reacted with a quinoline derivative under basic conditions to form the cyclopropylmethoxy-quinoline intermediate.

    Formation of Pyrrolidine-1-carboxamide: The final step involves the reaction of the cyclopropylmethoxy-quinoline intermediate with pyrrolidine-1-carboxamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions, often starting from readily available quinoline derivatives. The compound's structure features a quinoline moiety, which is known for its biological activity, particularly in cancer treatment.

The synthesis can be achieved through methods such as:

  • N-Alkylation : Using appropriate alkyl halides to introduce the cyclopropylmethoxy group.
  • Carboxamide Formation : Employing coupling reactions to attach the pyrrolidine moiety.

Anticancer Activity

Research has indicated that compounds containing the quinoline structure exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.

The mechanism of action is believed to involve:

  • Inhibition of Tyrosine Kinases : Essential for cancer cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

In particular, derivatives similar to 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide have shown IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral activities. Some studies suggest that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes or receptors.

For example, research on related compounds has highlighted their potential as HIV integrase inhibitors, showcasing a promising avenue for the development of antiviral therapies .

Case Study: Anticancer Efficacy

A study focusing on a series of quinoline derivatives, including those structurally related to 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide, demonstrated significant anticancer activity. The compounds were screened against various cancer cell lines, revealing that several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Case Study: Antiviral Activity

In another investigation into quinoline-based compounds, researchers synthesized novel derivatives and evaluated them as potential HIV integrase inhibitors. The study confirmed that certain modifications to the quinoline structure enhanced antiviral potency, suggesting that similar modifications could be beneficial for 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell Line/PathogenIC50 Range (μg/mL)Mechanism of Action
AnticancerHCT-1161.9 - 7.52Tyrosine kinase inhibition; apoptosis induction
AntiviralHIV IntegraseNot specifiedInhibition of viral replication

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide with three analogous pyrrolidine-1-carboxamide derivatives from the provided evidence. Key structural and functional differences are highlighted.

Compound 1: (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
  • Core Structure : Pyrrolidine-1-carboxamide with ethyl and imidazo-pyrrolo-pyrazine substituents.
  • Key Modifications: 3-Position: Ethyl group (vs. cyclopropylmethoxy in the target compound). N-Substituent: 2,2,2-Trifluoroethyl (electron-withdrawing group enhancing metabolic stability).
  • Therapeutic Indication: Investigated for rheumatoid arthritis, suggesting anti-inflammatory or immunomodulatory activity.
  • Solid Form : Patent emphasizes crystalline forms for improved pharmaceutical processing .

Comparison with Target Compound :

  • The trifluoroethyl group in Compound 1 may confer greater metabolic resistance compared to the quinolin-8-yl group in the target compound.
  • The imidazo-pyrrolo-pyrazine substituent likely enhances kinase inhibition, whereas the quinoline moiety in the target compound may favor interactions with other targets (e.g., toll-like receptors or DNA topoisomerases).
Compound 2: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
  • Core Structure: Pyrrolidine-1-carboxamide with trifluoroethyl and morpholino-pyridine substituents.
  • Key Modifications: 3-Position: 2,2,2-Trifluoroethyl (shared with Compound 1).
  • Solid-State Forms : Patent focuses on polymorphs and salts to optimize bioavailability .

Comparison with Target Compound :

  • The morpholino-pyridine system in Compound 2 may improve aqueous solubility relative to the lipophilic quinoline in the target compound.
General Trends in Pyrrolidine-1-carboxamide Derivatives
Feature Target Compound Compound 1 Compound 2
3-Position Substituent Cyclopropylmethoxy (steric bulk) Ethyl 2,2,2-Trifluoroethyl
Aromatic System Quinoline (bicyclic) Imidazo-pyrrolo-pyrazine (tricyclic) Morpholino-pyridine (heterocyclic)
N-Substituent Quinolin-8-yl 2,2,2-Trifluoroethyl Aryl with hydroxyp ropan-2-yl
Therapeutic Focus Not specified Rheumatoid arthritis Not specified (likely oncology)
Solid-State Optimization Not reported Crystalline forms Polymorphs and salts

Structural and Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropylmethoxy group in the target compound provides steric hindrance and moderate electron donation, whereas trifluoroethyl (Compound 1 and 2) or morpholino (Compound 2) groups alter electronic profiles and solubility .
  • Aromatic Systems: Quinoline’s planar structure may intercalate with DNA or inhibit topoisomerases, while fused tricyclic systems (Compound 1) are typical in kinase inhibitors .
  • Solid Forms : Crystalline and salt formulations (evident in Compounds 1 and 2) are critical for drug development but remain unreported for the target compound .

Biological Activity

3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives featuring a quinoline moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

Research indicates that compounds similar to 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide often interact with various biological targets, including:

  • Cannabinoid Receptors : Some studies highlight the affinity of cyclopropyl-containing compounds for cannabinoid receptors, suggesting potential applications in managing metabolic syndromes and pain relief .
  • Phosphodiesterase Inhibition : Compounds with similar structures have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways, particularly in inflammation and respiratory diseases .

Antitumor Activity

Several studies have investigated the antitumor properties of pyrrolidine derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored, particularly in models of asthma and other inflammatory conditions. In vivo studies suggest that these compounds can significantly reduce airway hyperreactivity and eosinophil activity, indicating their therapeutic potential in treating asthma .

Antimicrobial Properties

Research has also suggested that certain derivatives exhibit antimicrobial activity. The structure-activity relationship (SAR) studies indicate that modifications to the quinoline or pyrrolidine rings can enhance antibacterial efficacy against resistant strains .

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
Anti-inflammatoryPDE inhibition
AntimicrobialTargeting bacterial cell membranes

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that specific modifications increased cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination with doxorubicin showed synergistic effects, highlighting the potential for improved therapeutic strategies in resistant breast cancer subtypes .
  • Respiratory Inflammation : In an animal model of asthma, administration of a related compound resulted in significant reductions in inflammatory markers and improved lung function metrics compared to control groups, supporting its use as a therapeutic agent for respiratory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling cyclopropylmethoxy moieties with pyrrolidine-carboxamide intermediates. Key steps include nucleophilic substitution (e.g., SN2 for cyclopropane ring formation) and amide bond formation. For analogous compounds, reaction parameters such as temperature (35°C for 48 hours), solvent polarity (DMSO enhances nucleophilicity), and catalyst loading (e.g., 0.5–2 mol% CuBr) significantly impact yield . Purification via gradient column chromatography (e.g., 0–100% EtOAc/hexane) is critical for isolating the target compound, with yields reported as low as 17.9% in similar syntheses due to steric hindrance .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm). Carboxamide carbonyls appear at ~165–170 ppm in ¹³C NMR .
  • HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+ in structurally related compounds) .
  • HPLC : Use a C18 column with CH₃CN/H₂O (0.1% TFA) gradient to assess purity (>95%). Retention times should align with reference standards .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound during experimental workflows?

  • Methodological Answer : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the cyclopropylmethoxy group. For solubility, use DMSO for biological assays or dichloromethane for synthetic steps. Accelerated stability studies in pH 1.2–7.4 buffers (37°C, 48 hours) can identify degradation pathways (e.g., ester cleavage), with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for intermediates in the synthesis of this compound?

  • Methodological Answer :

Cross-validation : Perform ab initio molecular dynamics (AIMD) simulations with explicit solvent models (e.g., DMSO) to account for solvation effects .

Controlled experiments : Vary solvent polarity (THF vs. DMSO) and temperature (25–50°C) to test computational transition states.

Feedback loops : Integrate experimental kinetic data into computational recalibrations, as demonstrated by ICReDD’s reaction path search methods .

Q. What advanced statistical methods (e.g., Design of Experiments, DoE) are appropriate for optimizing multi-step syntheses, and how should factor interactions be analyzed?

  • Methodological Answer :

  • Screening : Use fractional factorial designs (e.g., 2⁵⁻¹ Resolution V) to identify critical factors (temperature, catalyst loading, solvent ratio).

  • Optimization : Apply response surface methodology (RSM) with central composite design to model nonlinear relationships.

  • Analysis : ANOVA identifies significant interactions (e.g., catalyst × temperature). For example, increasing CuBr from 0.5 to 2 mol% at 40°C improved yields by 12% in related quinolone syntheses .

    Table 1. Example DoE Factors for Reaction Optimization

    FactorLow Level (-1)High Level (+1)
    Temperature30°C40°C
    Catalyst (CuBr)0.5 mol%2.0 mol%
    SolventDMSOTHF
    Reaction Time24 h72 h

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropylmethoxy group in bioactivity?

  • Methodological Answer :

  • Analog synthesis : Replace cyclopropylmethoxy with bulkier (e.g., cyclohexylmethoxy) or electron-withdrawing groups (e.g., CF₃).
  • Bioassays : Test analogs in target-specific assays (e.g., enzyme inhibition). For fluoroquinolones, cyclopropane substitution improved membrane permeability by 3-fold .
  • Computational docking : Compare binding modes of analogs in target active sites (e.g., DNA gyrase for antibacterial activity) .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on the cyclopropane ring-opening reactions of this compound?

  • Methodological Answer :

  • Deuterium labeling : Synthesize deuterated cyclopropane derivatives (e.g., C-D bonds) to measure primary KIEs.
  • Rate comparisons : A KIE >1 suggests bond cleavage in the rate-determining step (e.g., ring-opening via radical intermediates). For example, KIEs of 2.3–3.0 were observed in related cyclopropane decompositions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for the quinoline moiety?

  • Methodological Answer :

DFT calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts.

Solvent corrections : Apply the IEF-PCM model for DMSO.

Validation : Compare computed shifts with experimental data (mean absolute error <0.2 ppm confirms accuracy) .

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